REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].C(=O)([O-])[O-].[K+].[K+].[N+:17]([C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1)([O-:19])=[O:18]>C(#N)C>[N+:17]([C:20]1[CH:27]=[CH:26][C:23]([CH2:24][O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8](=[O:10])[CH3:9])=[CH:22][CH:21]=1)([O-:19])=[O:18] |f:1.2.3|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
7.613 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.727 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0.508 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.793 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring was continued at 50° C. for 12 hrs
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 50° C. for 12 hrs
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resulting residue was washed with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC2=C(C=CC=C2)C(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |